molecular formula C13H14N2O4S2 B1671588 Gliotoxin CAS No. 67-99-2

Gliotoxin

Cat. No.: B1671588
CAS No.: 67-99-2
M. Wt: 326.4 g/mol
InChI Key: FIVPIPIDMRVLAY-RBJBARPLSA-N
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Description

Gliotoxin is a sulfur-containing mycotoxin that belongs to the class of naturally occurring 2,5-diketopiperazines. It is produced by several species of fungi, particularly those of marine origin. This compound is the most prominent member of the epipolythiopiperazines, a large class of natural products featuring a diketopiperazine with di- or polysulfide linkage . It was originally isolated from Gliocladium fimbriatum and is known for its immunosuppressive properties .

Mechanism of Action

Target of Action

Gliotoxin, a mycotoxin produced by several species of fungi, primarily targets the immune system . It has been found to suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . In plants, the major direct action target of this compound is the plastoquinone Q B -site of the D1 protein in Photosystem II (PSII), where this compound inserts in the Q B binding niche by replacing native plastoquinone (PQ) and then interrupts electron flow beyond plastoquinone Q A .

Biochemical Pathways

This compound affects various biochemical pathways. It is known to suppress the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It also disrupts the electron transport chain (ETC) during cellular respiration .

Pharmacokinetics (ADME Properties)

fumigatus, and this fungus has evolved self-protection mechanisms that include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic effects via the suppression of the function of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . In plants, this compound leads to severe inactivation of PSII reaction centers (RCs) and a significant decrease of PSII overall photosynthetic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, A. fumigatus, one of the fungi that produce this compound, has evolved self-protection mechanisms against this compound, which include the this compound efflux pump GliA, the this compound neutralising enzyme GliT, and the negative regulation of this compound biosynthesis . These mechanisms suggest that the fungus has adapted to protect itself from the toxic effects of this compound in its environment.

Biochemical Analysis

Biochemical Properties

Gliotoxin shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways . It interacts with a variety of biomolecules, including enzymes and proteins, and these interactions often result in the inhibition or activation of these molecules .

Cellular Effects

This compound possesses immunosuppressive properties that may suppress and cause apoptosis in certain cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes . Specifically, neutrophils exposed to this compound release less reactive oxygen species (ROS) and complete fewer phagocytic activities .

Molecular Mechanism

This compound acts by blocking thiol residues in the cell membrane . It also activates a member of the Bcl-2 family called Bak in order to mediate cell apoptosis . Activated Bak then causes the release of ROS, which form pores within the mitochondrial membrane .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, exposure of A. fumigatus to exogenous this compound resulted in aberrant protein expression, especially in those strains that lacked the self-protection protein GliT .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in nonneutropenic mice immunosuppressed with corticosteroids, this compound contributes to the virulence of A. fumigatus . In neutropenic mice, this compound is unimportant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by a gli gene cluster and regulated by a positive GliZ regulator . The production of this compound by Aspergillus species is a complex process that involves the activation of specific genes and the synthesis of various enzymes and intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the GT efflux pump GliA . Depletion of the GliA protein would result in cell death in A. fumigatus and significantly increase A. fumigatus sensitivity to this compound .

Subcellular Localization

This compound is localized in the cytoplasm and in vacuoles during GT production . The Mitogen-Activated Protein kinase MpkA is essential for GT production and self-protection, interacts physically with GliT and GtmA and it is necessary for their regulation and subsequent presence in the vacuoles .

Chemical Reactions Analysis

Types of Reactions: Gliotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge in this compound plays a significant role in its reactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include reduced this compound and various alkylated derivatives .

Comparison with Similar Compounds

Gliotoxin is unique among sulfur-containing mycotoxins due to its potent immunosuppressive and apoptotic properties. Similar compounds include:

This compound’s unique combination of immunosuppressive, apoptotic, and antiangiogenic properties distinguishes it from other similar compounds.

Properties

IUPAC Name

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPIPIDMRVLAY-RBJBARPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877179
Record name Gliotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-99-2
Record name Gliotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gliotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gliotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLIOTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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